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Compound of Interest

Compound Name:
1-(Cyclopropylmethyl)-1H-

imidazol-4-amine

CAS No.: 1260879-14-8

Cat. No.: B2893148

Get Quote

Executive Summary & Scope
This guide analyzes the N1-substituted imidazole amine scaffold, a privileged structure in

medicinal chemistry. While the imidazole ring is ubiquitous in biological systems (e.g.,

Histamine, Histidine), the N1-substitution is the critical differentiator that shifts the

pharmacological profile from G-Protein Coupled Receptor (GPCR) modulation (e.g., H3

antagonism) to enzyme inhibition (e.g., CYP51 antifungal activity).

This document objectively compares the performance of N1-substituted derivatives against

unsubstituted analogs and alternative heterocycles (triazoles), supported by experimental

protocols and mechanistic visualizations.

Mechanistic Foundation & SAR Logic
To design effective ligands, one must understand the distinct electronic and steric

consequences of N1-substitution.
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The "Nitrogen Switch" Mechanism
The imidazole ring contains two nitrogens:

N1 (Pyrrole-type): The hydrogen-bearing nitrogen in the unsubstituted form. Substitution

here eliminates tautomerism.

N3 (Pyridine-type): The basic nitrogen with a lone pair available for coordination.

Critical SAR Rule: N1-substitution locks the regiochemistry of the ring. In antifungal

applications, the N1-substituent acts as the "anchor" into the hydrophobic pocket of the target

enzyme (Lanosterol 14α-demethylase), forcing the N3 lone pair to coordinate with the Heme

iron, thereby blocking the active site.

Signaling Pathway: CYP51 Inhibition
The primary therapeutic utility of bulky N1-substituted imidazoles is the disruption of ergosterol

biosynthesis.
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Caption: Mechanism of Action for N1-substituted imidazoles. The inhibitor blocks CYP51,

leading to toxic sterol accumulation and membrane failure.

Comparative SAR Analysis
The following analysis compares N1-substituted imidazole amines against key alternatives.

Data is synthesized from standard antimicrobial assays and binding studies.

N1-Substitution vs. Unsubstituted Imidazoles
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Context: Unsubstituted imidazoles (e.g., Histamine, Ciproxifan precursors) rely on H-bond

donation via N1-H.

Feature
N1-Substituted
Imidazoles

Unsubstituted
Imidazoles

Performance
Verdict

Primary Target
CYP Enzymes (P450),

Fungal Membranes

GPCRs (H3/H4

Receptors)

N1-Substituted is

superior for enzyme

inhibition;

Unsubstituted is

required for H3

receptor affinity.

Lipophilicity (LogP)
High (Tunable via

substituent)
Low (Polar)

N1-Substituted offers

better membrane

permeability for

intracellular targets.

Metabolic Stability

Moderate (N1-

dealkylation is a

pathway)

Low (Rapid N-

methylation/oxidation)

N1-Substituted

generally has longer

half-life if bulky groups

are used.

Binding Mode
Metal Coordination

(Fe) + Hydrophobic Fit

H-Bonding (Aspartate

residues)

N1-Substituted

provides

irreversible/tight

binding to

metalloenzymes.

Expert Insight: If your target is the Histamine H3 receptor, N1-substitution is generally a

negative SAR feature (reduces affinity >100-fold) because the receptor requires the N-H

tautomer for anchoring [1]. However, for antimicrobial activity, N1-substitution is mandatory to

prevent rapid metabolism and ensure lipophilic active site penetration [2].

Imidazoles vs. Triazoles (The "Azole" War)
Context: Comparing N1-substituted Imidazoles (e.g., Miconazole analogs) vs. N1-substituted

1,2,4-Triazoles (e.g., Fluconazole analogs).
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Metric
Imidazole
Derivatives

Triazole Derivatives Comparison

pKa (Basic Nitrogen) ~6.5 - 7.0 ~2.0 - 3.0

Imidazoles are more

basic, leading to

stronger Heme-Fe

coordination but

higher off-target

toxicity (mammalian

CYP inhibition).

Selectivity
Lower (Inhibits

mammalian CYPs)

Higher (Specific to

fungal CYP51)

Triazoles are safer for

systemic use;

Imidazoles are often

preferred for topical

use due to potency.

Spectrum
Broad (Gram+

Bacteria & Fungi)

Narrower (Primarily

Fungal)

Imidazoles outperform

in mixed infections

(bacterial/fungal).

The "Tail" Effect: Alkyl vs. Aryl Linkers
Experimental data indicates a divergence in activity based on the N1-linker nature.

N1-Alkyl (C8-C12): Acts as a cationic surfactant. Disrupts bacterial cell membranes directly.

Best for: Gram-positive bacteria (S. aureus).[1][2]

N1-Arylalkyl (e.g., 2,4-dichlorobenzyl): Acts as a pharmacophore for the CYP51 pocket.

Best for: Fungi (C. albicans).[1][2][3]

Experimental Protocols
To validate the SAR claims above, the following protocols are recommended. These are

designed to be self-validating (controls included).
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Synthesis of N1-Substituted Imidazole Amines
Objective: Synthesize N-(substituted)-2-(1H-imidazol-1-yl)acetamide derivatives.

Workflow Diagram:

Step 1: Esterification
Imidazole + Ethyl Chloroacetate

(K2CO3, Acetone, Reflux)

Intermediate:
Ethyl 2-(1H-imidazol-1-yl)acetate

 SN2 Reaction Step 2: Amidation
Intermediate + Primary Amine (R-NH2)

(Ethanol, Reflux)

Final Product:
N-Substituted Imidazole Amide

 Nucleophilic Acyl Substitution

Click to download full resolution via product page

Caption: Two-step synthesis of N1-substituted imidazole amides.

Detailed Protocol [3]:

Esterification:

Dissolve Imidazole (0.05 mol) in dry acetone (50 mL).

Add anhydrous

(0.05 mol) and Ethyl chloroacetate (0.075 mol).

Reflux for 18–24 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

Validation: Disappearance of imidazole starting material spot.

Filter, evaporate solvent, and extract with

to yield the ester intermediate.

Amidation:

Dissolve the ester intermediate (0.01 mol) in ethanol (20 mL).

Add the appropriate amine (e.g., benzylamine, cyclohexylamine) (0.01 mol).

Reflux for 10–12 hours.
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Cool, pour into ice water. Recrystallize the precipitate from ethanol.

Characterization: IR should show Amide C=O stretch (~1660 cm⁻¹) and loss of Ester C=O

(~1740 cm⁻¹).

Biological Evaluation: MIC Determination
Method: Tube Dilution Method.[1][3] Standard: Clinical and Laboratory Standards Institute

(CLSI) guidelines.

Preparation: Dissolve test compounds in DMSO (Stock 1 mg/mL).

Inoculum: Prepare bacterial/fungal suspension (approx

CFU/mL).

Dilution: Perform serial double dilutions in nutrient broth (range 100 µg/mL to 0.2 µg/mL).

Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

Control:

Positive Control: Fluconazole (Fungi) or Ciprofloxacin (Bacteria).

Negative Control: DMSO only (must show growth).

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no

visible turbidity.

Quantitative Data Summary
The table below summarizes the SAR trends observed in N1-substituted imidazole acetamides

against Candida albicans (Fungal) and Staphylococcus aureus (Bacterial) [4].
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Compound ID
N1-Substituent
(R)

MIC C.
albicans
(µg/mL)

MIC S. aureus
(µg/mL)

SAR
Interpretation

Ref 1
Fluconazole

(Std)
12.5 >100

Standard

antifungal

benchmark.

Ref 2
Ciprofloxacin

(Std)
>100 6.25

Standard

antibacterial

benchmark.

1a
Methyl (Simple

Alkyl)
>100 50

Short alkyls lack

lipophilicity for

membrane

penetration.

1b Cyclohexyl 25 12.5

Optimal. Bulky

aliphatic group

balances

lipophilicity and

fit.

1c Phenyl 50 25

Planar aromatic

ring is less

effective than

cyclohexyl for

this specific

series.

1d 4-Nitro-phenyl 100 50

Electron-

withdrawing

groups reduce

N3 basicity,

weakening target

binding.

Key Takeaway: For this specific amide-linked series, Cyclohexyl (1b) outperforms aromatic

substituents, suggesting that for these derivatives, membrane interaction (driven by
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lipophilicity/shape) may be as critical as electronic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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